molecular formula C14H26O5 B584732 (2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester CAS No. 958350-60-2

(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester

Cat. No.: B584732
CAS No.: 958350-60-2
M. Wt: 274.357
InChI Key: JDULCUXDEORGFW-JTQLQIEISA-N
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Description

(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester is a chemical compound with the molecular formula C14H26O5. It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by tert-butyl and ethyl ester groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester typically involves the esterification of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste . The use of flow microreactors also enhances the safety and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. It may also participate in metabolic pathways involving the breakdown and synthesis of esters .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl Acetate: A simple ester with similar reactivity but different applications.

    tert-Butyl Methacrylate: Used in polymer synthesis with distinct properties.

    tert-Butyl Benzoate: Another ester with unique chemical behavior.

Uniqueness

(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester is unique due to its specific combination of tert-butyl and ethyl ester groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized organic synthesis and research applications .

Biological Activity

(2S)-2-tert-Butyloxy-butanedioic Acid tert-Butyl Ethyl Ester, with the CAS number 17454-48-7, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C12_{12}H22_{22}O5_5
  • Molecular Weight : 274.35 g/mol
  • Structure : The compound features a tert-butyl group attached to a butanedioic acid moiety, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. Research involving various breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) has shown that this compound exhibits moderate cytotoxic effects. In particular, it was observed that:

  • The compound inhibited cell growth in the aforementioned breast cancer cell lines after 24 and 72 hours of treatment.
  • Notably, it did not significantly affect the growth of nonmalignant MCF-10A breast cells, indicating a degree of selectivity towards malignant cells .

The mechanism through which this compound exerts its effects is believed to be linked to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The specific pathways remain under investigation, but preliminary data suggest involvement in:

  • Inducing apoptosis in cancer cells.
  • Disrupting cell cycle progression.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with a half-life of approximately 0.74 hours in brain tissue. This suggests rapid distribution and elimination, which is critical for therapeutic efficacy .

Case Studies

  • Study on Breast Cancer Cell Lines :
    • Objective : Evaluate the efficacy of this compound on various breast cancer cell lines.
    • Findings : The compound demonstrated significant growth inhibition in MCF-7 and SK-BR-3 cells compared to control groups. It was less effective against nonmalignant cells, suggesting potential therapeutic applications .
  • Metabolic Pathway Investigation :
    • Objective : Understand the metabolic fate of the compound post-administration.
    • Findings : Metabolites were identified that may contribute to the biological activity observed. The study highlighted the importance of metabolic profiling in assessing therapeutic potential .

Data Summary Table

PropertyValue
CAS Number17454-48-7
Molecular Weight274.35 g/mol
Anticancer ActivityModerate inhibition of MCF-7 and SK-BR-3 cells
Nonmalignant Cell ImpactMinimal effect on MCF-10A cells
Half-Life (Brain)0.74 hours

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O5/c1-8-17-11(15)9-10(18-13(2,3)4)12(16)19-14(5,6)7/h10H,8-9H2,1-7H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDULCUXDEORGFW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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